Sub-Nanomolar Cellular Potency Against ATM with >1000-Fold PIKK Selectivity
AZD0156 exhibits sub-nanomolar potency in cell-based assays of ATM inhibition (IC50 = 0.58 nM) and demonstrates >1000-fold selectivity over other PIKK family enzymes, including ATR, DNA-PK, and mTOR [1]. In contrast, the widely used tool compound KU-55933 has a cellular IC50 of approximately 13 nM and shows only 100- to 1000-fold selectivity over these off-targets . Similarly, KU-60019, an improved analog of KU-55933, has a cellular IC50 of 6.3 nM but still falls short of AZD0156's sub-nanomolar potency and selectivity margin [2].
| Evidence Dimension | ATM cellular IC50 and PIKK family selectivity |
|---|---|
| Target Compound Data | IC50 = 0.58 nM; >1000-fold selectivity over ATR, DNA-PK, mTOR |
| Comparator Or Baseline | KU-55933: IC50 ≈ 13 nM; 100-1000× selectivity. KU-60019: IC50 = 6.3 nM |
| Quantified Difference | AZD0156 is ~22× more potent than KU-55933 and ~11× more potent than KU-60019 in cellular assays, with a broader selectivity window |
| Conditions | Cell-based ATM autophosphorylation assays (pATM) in human cancer cell lines |
Why This Matters
Superior potency reduces the required dose for target engagement, minimizing off-target effects and improving the therapeutic window in preclinical models, while high selectivity ensures that observed phenotypes are directly attributable to ATM inhibition rather than confounding PIKK pathway cross-talk.
- [1] Pike KG, et al. Identifying high quality, potent and selective inhibitors of ATM kinase: Discovery of AZD0156. Cancer Res. 2016;76(14_Supplement):4859. View Source
- [2] Golding SE, et al. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells. Mol Cancer Ther. 2009;8(10):2894-2902. View Source
